molecular formula C9H12ClN3OS B6198752 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride CAS No. 2680532-99-2

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride

Cat. No.: B6198752
CAS No.: 2680532-99-2
M. Wt: 245.7
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Description

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring, linked to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Thiophene Derivative Synthesis: : Thiophene derivatives are often synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

  • Coupling Reactions: : The thiophene and oxadiazole moieties are then coupled using appropriate linkers and conditions, such as using a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The oxadiazole ring can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : The compound can undergo various substitution reactions, particularly at the amine group, where alkylation or acylation can occur using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic properties. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological activity. The amine group can form ionic bonds with negatively charged sites on proteins or nucleic acids, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse biological activities and chemical reactivity, setting it apart from other thiophene or oxadiazole derivatives.

Properties

CAS No.

2680532-99-2

Molecular Formula

C9H12ClN3OS

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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